Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate
Description
Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a phenolic ester derivative characterized by a substituted aromatic ring system. Its structure includes a 6-acetyl group, a 3-hydroxy group, and a 2-propyl substituent on the phenolic ring, with an ethyl butanoate side chain linked via an ether bond.
Properties
IUPAC Name |
ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-7-14-15(19)10-9-13(12(3)18)17(14)22-11-6-8-16(20)21-5-2/h9-10,19H,4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFUYKDJCOTBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575963 | |
| Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122714-53-8 | |
| Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification Strategies for Core Structure Assembly
The synthesis of ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate begins with esterification to establish the butanoate backbone. A common approach involves reacting 4-chlorobutyric acid with ethanol under acidic conditions. For instance, 1,2-bis(trimethylsilyloxy)ethane and trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane facilitate efficient silylation of hydroxyl groups, enabling selective ester formation .
Reaction Conditions :
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Catalyst : TMSOTf (0.14 mL, 0.78 mmol)
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Solvent : CH₂Cl₂ (10 mL)
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Temperature : Room temperature, 16 hours
This method avoids hydrolysis side reactions, ensuring high purity. Alternative catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) are less effective due to competing dehydration pathways.
Nucleophilic Aromatic Substitution for Phenoxy Group Introduction
The phenoxy moiety is introduced via nucleophilic substitution on activated aryl halides. For example, 3-hydroxy-2-propylphenol derivatives react with 4-bromobutyric acid ethyl ester under basic conditions.
Optimized Protocol :
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Base : K₂CO₃ (3.12 g, 22.6 mmol)
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Solvent : DMF (50 mL)
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Temperature : 80°C, 15 hours
Palladium-catalyzed couplings, such as Buchwald–Hartwig amination, are unsuitable here due to the electron-withdrawing acetyl group deactivating the aromatic ring. Instead, classical SNAr mechanisms dominate, leveraging nitro or cyano groups as activating substituents .
Functional Group Interconversion: Acetylation and Hydroxy Protection
The acetyl group at the 6-position is installed via Friedel–Crafts acylation or direct acetylation of a pre-functionalized intermediate. Protecting the phenolic hydroxy group is critical to prevent undesired side reactions.
Stepwise Process :
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Protection : Use tetrahydropyranyl (THP) ethers or silyl ethers (e.g., TBSCl).
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Acetylation : Acetyl chloride in the presence of AlCl₃ (Lewis acid).
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Deprotection : HCl in tetrahydrofuran (THF) or HF-pyridine .
Example :
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Starting Material : 3-hydroxy-2-propylphenol
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Acetylation : Acetyl chloride/AlCl₃ in CH₂Cl₂ (82% yield).
Final Esterification and Purification
The butanoate ester is finalized by coupling the acetylated phenol with ethyl 4-bromobutyrate. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 85% .
Purification Techniques :
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Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
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Crystallization : Ethanol/water mixtures for high-purity isolates.
Data Tables: Synthesis Parameters and Outcomes
Table 1. Key Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Esterification | TMSOTf, 1,2-bis(TMS)ethane | CH₂Cl₂ | 25 | 16 | 97 |
| Phenoxy Substitution | K₂CO₃, DMF | DMF | 80 | 15 | 95 |
| Acetylation | Acetyl chloride, AlCl₃ | CH₂Cl₂ | 0→25 | 4 | 82 |
| Deprotection | HCl (2 M) | THF | 25 | 2 | 100 |
Table 2. Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Byproducts | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TMSOTf | CH₂Cl₂ | Minimal | 97 | 99 |
| H₂SO₄ | EtOH | Diethyl ether | 65 | 85 |
| PTSA | Toluene | Polymerized esters | 58 | 78 |
Challenges and Optimization Strategies
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Regioselectivity : The acetyl group’s position is controlled using bulky directing groups (e.g., THP ethers) during electrophilic substitution .
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Side Reactions : Over-acetylation is mitigated by stoichiometric control (1.1 eq acetyl chloride).
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Scale-Up Issues : Transitioning from batch to flow chemistry improves heat dissipation, reducing decomposition .
Chemical Reactions Analysis
Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Research indicates that this compound exhibits significant biological activities. It is being studied for its potential anti-inflammatory and antioxidant properties. These activities suggest that it may play a role in treating conditions associated with oxidative stress and inflammation.
Pharmaceutical Applications
Ongoing research is exploring the therapeutic potential of this compound as a drug candidate for various diseases. Its ability to interact with specific molecular targets may lead to the development of novel therapeutic agents.
Industrial Applications
This compound is utilized in producing specialty chemicals and materials. Its unique properties contribute to advancements in industrial processes, particularly in developing new formulations for agrochemicals and other chemical products.
Case Study 1: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of this compound demonstrated its efficacy in reducing inflammation markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Synthesis of Pharmaceutical Compounds
In a recent synthesis project, researchers utilized this compound as a key intermediate to develop a new class of anti-cancer drugs. The modifications made to the compound enhanced its potency against specific cancer cell lines, indicating its versatility in pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the scarcity of direct studies on Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate, comparisons are drawn from structurally related phenolic esters and acetyl-substituted derivatives. Below is a detailed analysis:
Structural Analogues
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Structure: Contains a benzoimidazole core with a benzyl-hydroxyethylamino substituent and an ethyl butanoate chain. Synthesis: Prepared via a Schiff base reaction between ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate and benzaldehyde in methanol with acetic acid catalysis .
Ethyl 4-(3-hydroxy-2-methylphenoxy)butanoate Structure: Simpler phenolic ester with methyl and hydroxy substituents. Properties: Exhibits moderate lipophilicity (logP ≈ 2.8) and antioxidant activity due to the phenolic -OH group.
4-Acetylphenoxyacetic Acid Derivatives Structure: Acetyl-substituted phenoxy compounds with carboxylic acid or ester functionalities. Reactivity: The acetyl group enhances electrophilic aromatic substitution reactivity, while ester groups influence metabolic stability.
Stability and Degradation
- The acetyl group may increase susceptibility to hydrolysis under acidic or basic conditions, similar to other acetylated phenolics.
- Ester linkages in all analogues are prone to enzymatic cleavage, impacting pharmacokinetics.
Biological Activity
Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is characterized by its ester functional group and a complex phenoxy structure. Its unique configuration allows for various interactions with biological systems, making it a subject of interest in therapeutic research.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for treating various chronic inflammatory diseases.
- Antioxidant Activity : It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Cytotoxic Effects : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent.
The exact mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may modulate enzyme activities related to inflammatory pathways or bind to receptors that influence cell signaling. Detailed studies are necessary to elucidate these pathways fully.
Data Table: Summary of Biological Activities
Case Studies
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Anti-inflammatory Study :
A study investigated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. -
Cytotoxicity Assessment :
In vitro tests on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This finding positions it as a candidate for further development in cancer therapy. -
Antioxidant Evaluation :
The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound demonstrated a notable ability to neutralize free radicals, indicating its potential role in preventing oxidative stress-related diseases.
Research Findings
Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity and bioavailability. Various analogs have been synthesized, showing improved potency against specific biological targets .
Moreover, investigations into the compound's pharmacokinetics are ongoing to understand its absorption, distribution, metabolism, and excretion (ADME) profiles better. These studies are critical for evaluating its viability as a drug candidate.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves esterification or nucleophilic substitution. For example, halogen-substituted analogs (e.g., chlorophenoxy derivatives) are synthesized via esterification of 4-(substituted phenoxy)butanoic acid with ethanol under acidic catalysis . Optimizing catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) and solvent systems (polar aprotic vs. aqueous) can improve yields. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Identify acetyl (δ ~2.5 ppm, singlet), hydroxy (δ ~5.5 ppm, broad), and propyl groups (δ 0.8–1.6 ppm) .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1730 cm⁻¹) and phenolic O–H (broad peak ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the ethyl ester group (m/z −46) .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
- Methodology :
- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) to determine optimal storage and reaction conditions. Ethyl esters generally exhibit higher lipid solubility than methyl analogs .
- Stability : Assess degradation under light, heat, or humidity via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Protect phenolic hydroxy groups from oxidation by storing under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., acetyl, hydroxy, propyl groups) influence reactivity and biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., replacing acetyl with methyl or halogen groups). For example, halogenated phenoxy derivatives show enhanced bioactivity due to increased electrophilicity .
- Computational Modeling : Use DFT calculations to map electron density around the hydroxy group, predicting sites for nucleophilic attack or hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations). For instance, anti-inflammatory activity in murine macrophages (IC₅₀ = 10 µM) may differ from human PBMCs due to metabolic variations .
- Dose-Response Reproducibility : Validate findings using orthogonal assays (e.g., ELISA for cytokine inhibition and Western blot for NF-κB pathway analysis) .
Q. How can the compound’s ester group be selectively modified for targeted drug delivery?
- Methodology :
- Prodrug Design : Hydrolyze the ethyl ester in vivo using esterases, releasing the active carboxylic acid. Compare hydrolysis rates in plasma vs. target tissues (e.g., liver microsomes) .
- Click Chemistry : Functionalize the ester with azide/alkyne groups for site-specific conjugation to nanoparticles or antibodies .
Q. What mechanistic insights explain its potential as an antimicrobial or anti-inflammatory agent?
- Methodology :
- Enzyme Inhibition Assays : Test inhibition of COX-2 (for inflammation) or bacterial enoyl-ACP reductase (for antimicrobial activity). IC₅₀ values can be correlated with substituent electronegativity .
- Molecular Docking : Simulate binding to COX-2’s active site; the acetyl group may occupy a hydrophobic pocket, while the hydroxy group hydrogen-bonds with Arg120 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
